Iodopyracet I-125

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IODOPYRACET I 125, also known as Iodopyracet labeled with Iodine-125, is a radiocontrast agent used primarily in medical imaging and diagnostic procedures. It is a compound that combines the properties of iodopyracet, a radiopaque substance, with the radioactive isotope Iodine-125. This combination allows for enhanced imaging capabilities, particularly in renal function tests and other diagnostic applications .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of IODOPYRACET I 125 involves the iodination of pyracet with Iodine-125. The process typically includes the following steps:

Iodination Reaction: Pyracet is reacted with Iodine-125 under controlled conditions to ensure the incorporation of the radioactive isotope.

Purification: The resulting compound is purified to remove any unreacted iodine and by-products.

Quality Control: The final product undergoes rigorous quality control to ensure its purity, specific activity, and suitability for medical use.

Industrial Production Methods

Industrial production of IODOPYRACET I 125 involves large-scale iodination processes, often using automated systems to handle the radioactive materials safely. The production facilities are equipped with specialized equipment to manage the radioactive waste and ensure the safety of the workers and the environment .

化学反応の分析

Types of Reactions

IODOPYRACET I 125 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert IODOPYRACET I 125 into different reduced forms.

Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce iodinated alcohols .

科学的研究の応用

IODOPYRACET I 125 has a wide range of scientific research applications, including:

Medical Imaging: Used as a radiocontrast agent in renal function tests and other diagnostic imaging procedures.

Cancer Therapy: Employed in brachytherapy for the treatment of various cancers, including prostate and brain tumors.

Biological Research: Utilized in studies involving the tracking of biological molecules and the investigation of cellular processes.

Pharmacokinetics: Applied in the study of drug distribution and metabolism in the body.

作用機序

The mechanism of action of IODOPYRACET I 125 involves its ability to emit low-energy gamma rays, which can be detected by imaging equipment. The compound is selectively taken up by certain tissues, allowing for precise imaging of specific organs or tumors. The radioactive decay of Iodine-125 leads to the emission of gamma rays, which are captured by detectors to create detailed images .

類似化合物との比較

Similar Compounds

Iodine-123: Another radioactive isotope used in medical imaging, but with a shorter half-life and different imaging properties.

Iodine-131: Used in therapeutic applications, particularly for thyroid cancer treatment, due to its beta-emitting properties.

Ortho-Iodohippuric Acid: A similar radiocontrast agent used in renal imaging.

Uniqueness

IODOPYRACET I 125 is unique due to its combination of iodopyracet with Iodine-125, providing both radiopaque and radioactive properties. This dual functionality enhances its effectiveness in diagnostic imaging and therapeutic applications, making it a valuable tool in medical and scientific research .

生物活性

Iodopyracet I-125 is a radiopharmaceutical compound that has garnered attention for its applications in both diagnostic imaging and therapeutic interventions, particularly in renal function assessment and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Iodopyracet is a radiolabeled derivative of pyracetam, primarily used in medical imaging to evaluate renal plasma flow. The I-125 isotope emits low-energy gamma radiation, which allows for effective imaging while minimizing radiation exposure to surrounding tissues. The biological half-life of unbound iodine in the human body is approximately 120 to 138 days, with an effective half-life of around 42 days in the thyroid gland .

Biological Activity and Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Following administration, the compound is rapidly distributed in the bloodstream and primarily excreted through the kidneys. The renal clearance rates for iodopyracet have been shown to be comparable to those of traditional renal markers like para-aminohippuric acid (PAH) and inulin .

Table 1: Renal Clearance Comparison

| Compound | Clearance Rate (%) |

|---|---|

| This compound | 90% - 100% |

| Diatrizoate Sodium I-125 | 90% - 100% |

| Iothalamate Sodium I-125 | 90% - 100% |

| PAH | 100% |

1. Renal Function Assessment

This compound has been extensively studied for its role in assessing renal function. A notable study demonstrated that simultaneous clearance studies using iodopyracet provided reliable measurements of renal plasma flow, with minimal competitive inhibition observed between PAH and iodopyracet . This makes it a valuable tool for clinicians in evaluating kidney health.

2. Cancer Therapy

The use of I-125 in brachytherapy (internal radiotherapy) has shown promise in treating various cancers. Research indicates that low-dose-rate brachytherapy using I-125 seeds can effectively target tumors while sparing surrounding healthy tissues. The relative biological effectiveness (RBE) of I-125 x-rays has been reported to range from 1.2 to 1.5 compared to conventional x-rays, indicating its potential efficacy in tumor control .

Case Study 1: Renal Imaging

A clinical trial involving patients with suspected renal impairment utilized this compound for imaging studies. Results indicated that the compound provided accurate assessments of renal blood flow and function, corroborating its utility as a diagnostic agent.

Case Study 2: Prostate Cancer Treatment

In a cohort study involving prostate cancer patients treated with I-125 brachytherapy, long-term follow-up showed promising outcomes with significant tumor reduction and manageable side effects. Patients reported improved quality of life post-treatment, highlighting the compound's therapeutic potential .

Safety Profile and Toxicology

The safety profile of this compound is critical for its clinical application. Monitoring internal radiation exposure is essential due to the risks associated with iodine isotopes. Studies have shown that individuals handling significant amounts of iodine-125 must adhere to safety protocols to mitigate exposure risks . The effective doses associated with ingestion and inhalation have been quantified, emphasizing the need for safe handling practices.

Table 2: Effective Dose Estimates for I-125 Exposure

| Route of Exposure | Committed Dose Equivalent (mrem/uCi) |

|---|---|

| Ingestion | 50 |

| Inhalation | 25 |

特性

CAS番号 |

78308-51-7 |

|---|---|

分子式 |

C11H16I2N2O5 |

分子量 |

506.06 g/mol |

IUPAC名 |

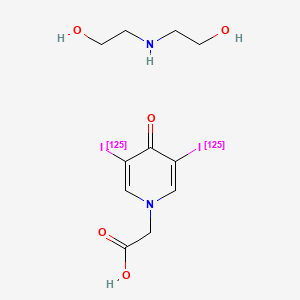

2-[3,5-bis(125I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8-2,9-2; |

InChIキー |

RERHJVNYJKZHLJ-QWLQROHJSA-N |

SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

異性体SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)[125I])[125I].C(CO)NCCO |

正規SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Key on ui other cas no. |

78308-51-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。